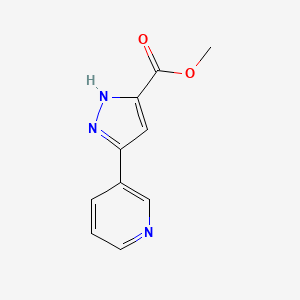
Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate
Vue d'ensemble
Description
“Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate” is a compound that contains a pyrazole ring and a pyridine ring. Pyrazole is a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Pyrazoles can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions . Pyridines can also participate in various reactions, such as electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined experimentally or predicted using computational methods .Applications De Recherche Scientifique
Antileishmanial and Antimalarial Activities
Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate: has been studied for its potential in treating tropical diseases such as leishmaniasis and malaria. Pyrazole-bearing compounds, including this one, exhibit potent antileishmanial and antimalarial activities. They are synthesized and their structures verified using techniques like FTIR and NMR. The compounds have shown promising results against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, indicating their potential as pharmacophores for developing safe and effective treatments .
Kinase Inhibition
This compound is part of the pyrazole derivatives that have been explored as kinase inhibitors. Kinase inhibitors are crucial in the treatment of various diseases, including cancers and inflammatory disorders. The compound’s structure allows it to interact with different kinases, potentially leading to the development of new therapeutic agents .
Crystal Structure Analysis
The crystal structures of related pyrazole compounds have been analyzed to understand their hydrogen bonding and molecular interactions. Such studies are essential for the development of pharmaceuticals, as they provide insights into the stability and solubility of potential drug candidates .
Synthetic Methodology Development
Researchers have utilized Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate to develop new synthetic methodologies. These methods are vital for constructing complex molecules that can be used in medicinal chemistry and other scientific fields .
Biological Activity Profiling
The compound’s diverse substituents make it a valuable tool for profiling biological activity. By modifying different positions on the compound, scientists can create a library of molecules to screen for various biological effects, aiding in drug discovery processes .
Pharmaceutical Formulation
Understanding the crystal structure and intermolecular interactions of compounds like Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate is crucial for pharmaceutical formulation. This knowledge helps in predicting and improving the compound’s behavior in different pharmaceutical forms .
Mécanisme D'action
Target of Action
Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate, also known as methyl 3-pyridin-3-yl-1H-pyrazole-5-carboxylate, is a complex organic compoundPyrazole-bearing compounds are known for their diverse pharmacological effects . They have been associated with potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been found to exhibit their effects through various mechanisms, depending on the specific derivative and the biological target .
Biochemical Pathways
For instance, some pyrazole derivatives have been found to interfere with the nicotine metabolism pathway in bacteria .
Pharmacokinetics
The pharmacokinetic profiles of similar pyrazole derivatives have been studied .
Result of Action
Some pyrazole derivatives have been found to exhibit potent antileishmanial and antimalarial activities .
Propriétés
IUPAC Name |
methyl 3-pyridin-3-yl-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)9-5-8(12-13-9)7-3-2-4-11-6-7/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCBRVGTXHVAGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00388077 | |
| Record name | ST50637182 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate | |
CAS RN |
898052-20-5 | |
| Record name | ST50637182 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-Hydroxy-3-(methoxymethyl)phenyl]ethan-1-one](/img/structure/B1608201.png)
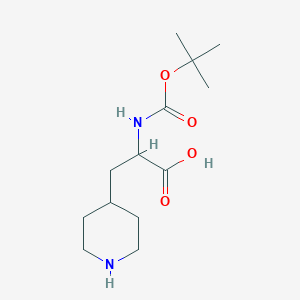

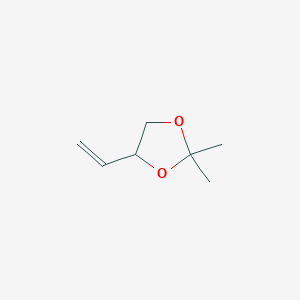


![9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B1608209.png)
![Ethyl 5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carboxylate](/img/structure/B1608210.png)
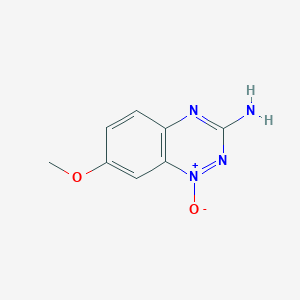
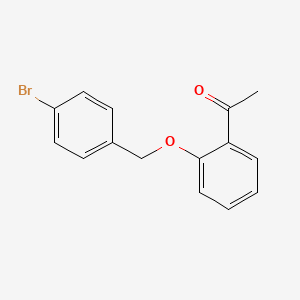

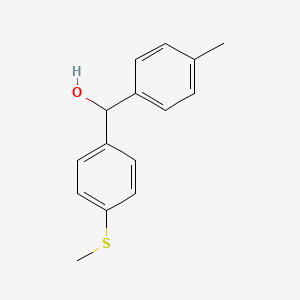
![1-[(4-Methoxyphenyl)amino]cyclopentanecarboxylic acid](/img/structure/B1608221.png)